molecular formula C8H7BF3KN2 B8205182 potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide

potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide

Cat. No.: B8205182
M. Wt: 238.06 g/mol
InChI Key: GWTZWEKEIVXGDX-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide is a chemical compound with the molecular formula C8H7BF3N2K It is a potassium salt of a trifluoroborate derivative, featuring an indazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide typically involves the reaction of 2-methyl-2H-indazole with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-2H-indazole, boron trifluoride etherate, potassium tert-butoxide.

    Reaction Conditions: Anhydrous tetrahydrofuran (THF) as solvent, nitrogen atmosphere, room temperature.

    Procedure: The 2-methyl-2H-indazole is dissolved in THF, followed by the addition of boron trifluoride etherate. Potassium tert-butoxide is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Coupled products with different organic groups.

Scientific Research Applications

Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide involves its interaction with molecular targets through its trifluoroborate group. The compound can participate in various chemical reactions, forming stable complexes with transition metals and other reactive species. These interactions can modulate biological pathways and chemical processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(2-methyl-2H-indazol-3-yl)boranuide
  • Potassium trifluoro(2-phenyl-2H-indazol-6-yl)boranuide
  • Potassium trifluoro(2-methyl-1H-indazol-6-yl)boranuide

Uniqueness

Potassium trifluoro(2-methyl-2H-indazol-6-yl)boranuide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.

Properties

IUPAC Name

potassium;trifluoro-(2-methylindazol-6-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3N2.K/c1-14-5-6-2-3-7(9(10,11)12)4-8(6)13-14;/h2-5H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTZWEKEIVXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=NN(C=C2C=C1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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